7-(3,4-dichlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-(3,4-dichlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H17Cl2N5OS and its molecular weight is 458.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7-(3,4-Dichlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest due to its potential biological activities, particularly as a phosphodiesterase (PDE) inhibitor. This article explores its biological activity, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidinone core substituted with a dichlorophenyl group and a pyridinylpiperazine moiety. Its molecular formula is C21H17Cl2N5OS, and it exhibits properties that facilitate interactions with various biological targets.
Research indicates that this compound acts primarily as a PDE7 inhibitor . Phosphodiesterases are enzymes that regulate intracellular levels of cyclic nucleotides, such as cAMP and cGMP. By inhibiting PDE7, the compound enhances cAMP signaling pathways, which are crucial in various physiological processes including inflammation and immune response modulation .
Inhibition of Phosphodiesterase
The compound has been shown to exhibit potent inhibitory activity against PDE7 with selectivity over other PDE isoforms (PDE3, PDE4, and PDE5). This selectivity is significant as it minimizes off-target effects and enhances therapeutic efficacy in conditions where PDE7 is implicated .
Anticancer Activity
Preliminary studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, modifications to the piperazine substituent resulted in enhanced anticancer properties against non-small cell lung cancer (NSCLC) and colorectal carcinoma cell lines. The most promising derivatives showed growth inhibition percentages exceeding 40% at concentrations around 10 μM .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Substituents on the piperazine ring : Variations in the piperazine structure significantly impact biological activity. For example, the introduction of different alkyl or aryl groups can enhance solubility and binding affinity to target proteins.
- Halogenation : The presence of chlorine atoms on the phenyl ring contributes to increased potency by stabilizing the compound's interaction with PDEs through enhanced hydrophobic interactions .
Case Studies
- PDE Inhibition Study : A study evaluated several derivatives of thieno[3,2-d]pyrimidinones for their PDE7 inhibitory activity. Among them, the compound showed IC50 values in the low nanomolar range, indicating high potency .
- Anticancer Efficacy : In vitro studies on NSCLC cell lines demonstrated that the compound could reduce cell viability significantly. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .
Data Tables
Biological Activity | IC50 (µM) | Selectivity | Cell Line Tested |
---|---|---|---|
PDE7 Inhibition | 0.02 | High | Various |
Anticancer Activity | 10 | Moderate | NSCLC |
12 | Moderate | Colorectal Carcinoma |
Eigenschaften
IUPAC Name |
7-(3,4-dichlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N5OS/c22-15-5-4-13(11-16(15)23)14-12-30-19-18(14)25-21(26-20(19)29)28-9-7-27(8-10-28)17-3-1-2-6-24-17/h1-6,11-12H,7-10H2,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIHWSAVKSFBFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.